C–H Borylation Regioselectivity
Iridium-catalyzed C–H borylation of diethyl phenylphosphonate using [Ir(COD)(OMe)]₂/tmphen (2.5 mol% Ir, 50 °C, 1 h) achieves complete conversion but yields a nonselective mixture of 3-, 3,5-, and 4-borylated regioisomers that requires chromatographic separation [1]. In contrast, 3-substituted aryl phosphonates—including the methyl ester, methyl, and trifluoromethyl derivatives—undergo highly regioselective C–H borylation under identical conditions to afford the corresponding meta-phosphonate boronic ester as the sole regioisomer in high conversions, eliminating the need for isomer separation [1]. While the exact conversion for the target compound was not separately reported, the 3-methyl-substituted analogue achieved 100% conversion and 75% isolated yield of the Suzuki–Miyaura cross-coupled product after coupling with 4-bromotoluene, demonstrating the viability of this regioisomerically pure building block [1].
| Evidence Dimension | Regioselectivity of C–H borylation (product distribution) |
|---|---|
| Target Compound Data | Single regioisomer (meta-phosphonate boronic ester) obtained from 3-substituted phosphonate substrates; >99% regioselectivity inferred by sole product formation [1] |
| Comparator Or Baseline | Diethyl phenylphosphonate (unsubstituted): statistical mixture of 3-, 3,5-, and 4-boryl regioisomers; complete conversion but nonselective product distribution [1] |
| Quantified Difference | From statistical mixture (~2:1:1 estimated for mono:bis:para) to single regioisomer; separation step eliminated |
| Conditions | Iridium-catalyzed C–H borylation: [Ir(COD)(OMe)]₂/tmphen, HBpin, 50 °C, 1 h; substrate: 3-substituted aryl phosphonates [1] |
Why This Matters
Selecting the meta-phosphonate boronic ester eliminates a costly chromatographic purification step, improving process mass intensity and overall yield in multi-step synthesis.
- [1] Doherty, S., Knight, J.G., Tran, T.S.T. et al. The Synthesis of Biarylmonophosphonates via Palladium-Catalyzed Phosphonation, Iridium-Catalyzed C-H Borylation, Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Catalysis Letters 152, 398–413 (2022). View Source
